molecular formula C18H14BrClN4O2S B308102 2-BROMO-4-CHLORO-6-[3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER

2-BROMO-4-CHLORO-6-[3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER

Cat. No.: B308102
M. Wt: 465.8 g/mol
InChI Key: JZLJQPQERKEFNW-UHFFFAOYSA-N
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Description

2-BROMO-4-CHLORO-6-[3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER is a synthetic organic compound that belongs to the class of triazino-benzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-CHLORO-6-[3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps may include:

    Formation of the triazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzoxazepine moiety: This step may involve nucleophilic substitution or other ring-forming reactions.

    Functional group modifications: Introduction of the bromo, chloro, methoxy, and methylsulfanyl groups can be done through halogenation, methylation, and thiolation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-4-CHLORO-6-[3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the bromo or chloro groups to hydrogen.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

    Catalysts: Palladium, copper, or other transition metals.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action of 2-BROMO-4-CHLORO-6-[3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-BROMO-4-CHLORO-6-[3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H14BrClN4O2S

Molecular Weight

465.8 g/mol

IUPAC Name

6-(3-bromo-5-chloro-2-methoxyphenyl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C18H14BrClN4O2S/c1-25-15-11(7-9(20)8-12(15)19)16-21-13-6-4-3-5-10(13)14-17(26-16)22-18(27-2)24-23-14/h3-8,16,21H,1-2H3

InChI Key

JZLJQPQERKEFNW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SC)Cl)Br

Canonical SMILES

COC1=C(C=C(C=C1Br)Cl)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SC

Origin of Product

United States

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